2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole
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Overview
Description
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzoimidazole is a complex organic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a dioxaborolane group, which is a boron-containing heterocycle, attached to the benzoimidazole core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzoimidazole typically involves the following steps:
Formation of the Benzoimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Dioxaborolane Group: The final step involves the coupling of the benzoimidazole derivative with a dioxaborolane reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoimidazole oxides.
Reduction: Reduction reactions can yield benzoimidazole derivatives with different functional groups.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura reactions can yield a wide range of biaryl compounds.
Scientific Research Applications
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzoimidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzoimidazole depends on its specific application. In cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzoimidazole lies in its benzoimidazole core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C14H19BN2O2 |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H19BN2O2/c1-9-16-11-8-6-7-10(12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
InChI Key |
QBVUZBPRUXIQSN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=N3)C |
Origin of Product |
United States |
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